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Compound of Interest

Compound Name: 5-Nitroquinolin-6-amine

CAS No.: 42606-37-1

Cat. No.: B11906845 Get Quote

Introduction & Strategic Significance
5-Nitroquinolin-6-amine (CAS: 35975-00-9) is a bifunctional building block featuring an

electron-withdrawing nitro group at the C5 position and an electron-donating amino group at

the C6 position. This "push-pull" electronic system makes it a versatile intermediate for

constructing fused heterocyclic systems, such as imidazo[4,5-f]quinolines, which are potent

pharmacophores.

Key Challenges
Regioselectivity: Direct nitration of quinoline yields a mixture of 5- and 8-nitro isomers.

Introducing the amino group first (at C6) changes the directing effects, but controlling

nitration to the C5 position (ortho to amine, peri to C4) vs. the C7 position requires careful

modulation of protecting groups and temperature.

Purification: Isomers of nitro-amino quinolines often have similar

values, necessitating optimized chromatographic or recrystallization protocols.

Retrosynthetic Analysis
To achieve high regiochemical fidelity, we employ a Protection-Nitration-Deprotection strategy

starting from quinolin-6-amine.
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Pathway Selection: Direct nitration of the free amine (quinolin-6-amine) leads to oxidation

and complex mixtures. Protecting the amine as an acetamide (N-(quinolin-6-yl)acetamide)

moderates the ring reactivity and directs the incoming nitro electrophile to the ortho positions

(C5 and C7). The C5 position (alpha-position of the fused ring system) is kinetically favored

despite potential peri-strain from H-4.

Reaction Scheme Overview
Protection: Quinolin-6-amine

-(quinolin-6-yl)acetamide.

Nitration:

-(quinolin-6-yl)acetamide

-(5-nitroquinolin-6-yl)acetamide.

Hydrolysis:

-(5-nitroquinolin-6-yl)acetamide

5-Nitroquinolin-6-amine.

Experimental Protocol
Step 1: Protection (Acetylation)
Objective: Mask the amine to prevent oxidation and direct regioselectivity.

Reagents: Quinolin-6-amine (1.0 eq), Acetic Anhydride (

, 1.2 eq), Pyridine (solvent/base).

Procedure:

Dissolve quinolin-6-amine in dry pyridine at 0°C.

Add acetic anhydride dropwise to control exotherm.

Stir at Room Temperature (RT) for 4 hours.
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Workup: Pour into ice-water. The precipitate is

-(quinolin-6-yl)acetamide. Filter, wash with water, and dry.[1][2]

Checkpoint: Product should be a beige solid.

Step 2: Regioselective Nitration
Objective: Introduce the nitro group at C5.

Reagents:

-(quinolin-6-yl)acetamide (1.0 eq), Fuming

(1.5 eq), Conc.

(solvent).[1][3][4][5]

Mechanism: The acetamido group activates C5 and C7. The C5 position is the

-position of the naphthalene-like system, which is typically more reactive towards
electrophilic aromatic substitution than the

-position (C7), provided the temperature is kept low to maximize kinetic control.

Protocol:

Dissolve

-(quinolin-6-yl)acetamide in conc.

at -5°C to 0°C. Note: Maintain strict temperature control to avoid dinitration or C7 isomers.

Add fuming

dropwise over 30 minutes. Do not allow temperature to exceed 5°C.

Stir at 0°C for 2 hours, then allow to warm to 10°C for 1 hour.

Quench: Pour carefully onto crushed ice/ammonia solution (pH adjustment to ~8).
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Isolation: Filter the yellow precipitate.

Purification: Recrystallize from Ethanol/DMF to isolate the 5-nitro isomer from any minor 7-

nitro byproducts.

Step 3: Hydrolysis (Deprotection)
Objective: Reveal the free amine.

Reagents:

-(5-nitroquinolin-6-yl)acetamide, 6M HCl, Ethanol.

Procedure:

Suspend the intermediate in Ethanol/6M HCl (1:1).

Reflux (80°C) for 2–4 hours. Monitor by TLC (disappearance of amide spot).

Neutralization: Cool to RT and neutralize with saturated

or

to pH 8–9.

Final Isolation: The product, 5-Nitroquinolin-6-amine, precipitates as an orange/red solid.

Filter and dry.[1][2]

Visualization of Workflow
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Step 3: Hydrolysis
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Caption: Step-by-step synthesis pathway ensuring regioselectivity at the C5 position.

Characterization & Data Analysis

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b11906845?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11906845?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Confirming the structure requires distinguishing the 5-nitro isomer from the 7-nitro isomer. The

key diagnostic is the 1H NMR coupling pattern of the benzene ring protons.

Predicted 1H NMR Data (DMSO-d6, 400 MHz)

Proton
Position

Chemical Shift
(

, ppm)

Multiplicity
Coupling (

, Hz)
Interpretation

H-2 8.80 – 8.90 dd
-proton of

pyridine ring

(deshielded).

H-3 7.45 – 7.55 dd -proton of

pyridine ring.

H-4 8.60 – 8.70 dd

Peri-proton;

deshielded by

adjacent C5-

Nitro.

H-7 7.20 – 7.30 d
Ortho to amine;

shielded.

H-8 7.90 – 8.00 d Ortho to H-7.

NH2 7.50 – 8.00 br s -
Exchangeable

amine protons.

Structural Proof:

Coupling of H-7/H-8: You will observe an AB system (two doublets) with a coupling constant

of typically 9.0 Hz (

).

Contrast with 7-nitro isomer: If the nitro group were at C7, H-5 and H-8 would appear as

singlets (para-relationship) or weak meta-coupling, distinct from the strong ortho coupling of

the 5-nitro isomer.
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Mass Spectrometry (ESI-MS)
Molecular Formula:

Calculated MW: 189.17 g/mol

Observed [M+H]+: 190.2 m/z

Safety & Handling
Hazard Class: Nitroaromatics are potentially energetic and mutagenic.

Explosion Hazard: Perform nitration behind a blast shield. Ensure the temperature never

exceeds limits, as "runaway" nitration can lead to explosive decomposition.

Toxicity: Treat as a suspected carcinogen/mutagen. Use double gloving (Nitrile) and work

strictly within a fume hood.

Waste: Quenched nitration mixtures contain acidic nitro-residues; neutralize completely

before disposal into dedicated organic waste streams.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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